Superior Potency Against Global Clinical Isolates: Murepavadin vs. Colistin and Polymyxin B
Murepavadin demonstrates 4- to 8-fold higher potency than colistin and polymyxin B against a large, geographically diverse collection of P. aeruginosa clinical isolates, including MDR and XDR strains [1].
| Evidence Dimension | In vitro antibacterial activity (MIC50/90) |
|---|---|
| Target Compound Data | MIC50: 0.12 mg/L, MIC90: 0.12 mg/L |
| Comparator Or Baseline | Colistin (MIC50: 1 mg/L, MIC90: 1 mg/L); Polymyxin B (MIC50: 0.5 mg/L, MIC90: 1 mg/L) |
| Quantified Difference | 4- to 8-fold lower MICs for murepavadin |
| Conditions | Broth microdilution against 1,219 P. aeruginosa isolates from 112 medical centers in the United States, Europe, and China. |
Why This Matters
This higher potency translates to a lower therapeutic dose requirement and a wider therapeutic window, a critical advantage in selecting a lead compound for further development or for use as a positive control in resistance surveillance.
- [1] Sader HS, et al. Antimicrobial Activity of Murepavadin Tested against Clinical Isolates of Pseudomonas aeruginosa from the United States, Europe, and China. Antimicrobial Agents and Chemotherapy. 2018;62(4):e00311-18. View Source
